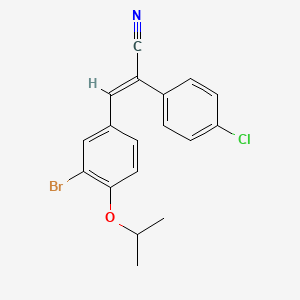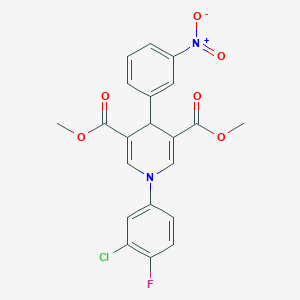![molecular formula C16H15ClF2N2O B4628749 N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea
説明
Urea derivatives, including those substituted with chlorophenyl and difluorophenyl groups, are of significant interest in the field of chemistry due to their diverse chemical properties and potential applications. These compounds often exhibit unique physical and chemical characteristics due to the presence of halogen atoms which influence their reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, N-substituted ureas have been synthesized through one-pot reactions involving aniline derivatives and triphosgene, indicating the versatility of synthesis methods for creating complex urea compounds (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the planarity of the urea linkage and the spatial arrangement of substituents, which can significantly affect their chemical properties. X-ray crystallography studies have shown that the phenyl rings in these compounds can be nearly coplanar with the urea group or significantly twisted, influencing the molecule's overall conformation and interaction capabilities (Shengjiao Yan et al., 2007).
Chemical Reactions and Properties
Urea derivatives can participate in various chemical reactions, including N-chlorination, indicating their potential as intermediates in synthetic chemistry. The efficiency and selectivity of these reactions are influenced by the substituents on the urea nitrogen atoms, showcasing the compounds' reactivity (M. Sathe et al., 2007).
科学的研究の応用
Insecticidal Activity and Cuticle Interference
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea represents a novel class of insecticides demonstrating a unique mode of action by interfering with cuticle deposition in insects. These compounds are characterized by their effectiveness as stomach poisons and their safety towards mammals. Insecticidal activity is primarily manifested through a failure to moult or pupate in various insect species, leading to death. This outcome is attributed to defects in the cuticle deposition process, as revealed through histological examinations (Mulder & Gijswijt, 1973).
Inhibition of Chitin Synthesis
Further research into the biochemical mode of action of N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea (specifically diflubenzuron) has elucidated its role in inhibiting chitin synthesis within the larvae's cuticle. This inhibition is evident shortly after application, without affecting chitinase activity either in vivo or in vitro. The insecticidal effect is therefore linked to the inhibition of chitin synthesis rather than the activation of chitin degradation. No accumulation of N-acetylglucosamine occurs upon treatment with diflubenzuron, distinguishing its mode of action from similar compounds (Deul, Jong, & Kortenbach, 1978).
Environmental Presence and Analytical Detection
N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea, under the name triclocarban, has been identified as an antibacterial additive in personal care products. Despite its widespread use, environmental data on its occurrence are limited. The development of liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) methods enables the sensitive and selective detection of triclocarban in aquatic environments, providing crucial data on its environmental presence and urging further investigation into its fate and behavior (Halden & Paull, 2004).
特性
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O/c1-2-14(10-3-5-11(17)6-4-10)20-16(22)21-15-8-7-12(18)9-13(15)19/h3-9,14H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFKKMCWSGHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)
![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)
![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)